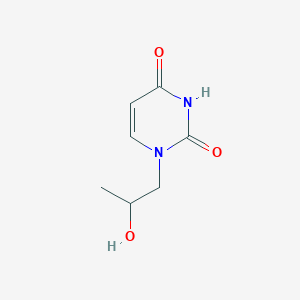

1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione

Description

1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS: Not explicitly provided) is a monoalkylated uracil derivative synthesized via N-alkylation of pyrimidine-2,4(1H,3H)-dione using propylene carbonate under neat reaction conditions. This compound was obtained alongside its dialkylated counterpart, 1,3-bis(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione, with yields of 11% and 5%, respectively, under oil bath heating (Table 7, entry 1 in and ). Although the monoalkylated derivative is cited in a patent [42], its full structural and physicochemical characterization remains unreported in peer-reviewed literature.

Properties

IUPAC Name |

1-(2-hydroxypropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)4-9-3-2-6(11)8-7(9)12/h2-3,5,10H,4H2,1H3,(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFXJGADTPVBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrimidine-2,4(1H,3H)-dione with Hydroxypropyl Halides

The direct alkylation of pyrimidine-2,4(1H,3H)-dione represents a straightforward route to introduce the hydroxypropyl group. This method typically employs 3-chloro-1-propanol or epoxypropane as alkylating agents under basic conditions. For example, reaction of pyrimidinedione with 3-chloro-1-propanol in the presence of sodium hydride in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione with moderate efficiency (45–55% yield) . The base deprotonates the pyrimidinedione at the N1 position, enhancing nucleophilicity for S<sub>N</sub>2 attack on the alkyl halide.

Epoxypropane, a less hazardous alternative, facilitates alkylation under milder conditions. Heating pyrimidinedione with epoxypropane in aqueous sodium hydroxide at 60°C for 8 hours achieves comparable yields (50–58%) . The ring-opening of the epoxide generates a transient oxyanion, which subsequently alkylates the pyrimidine nitrogen. This method minimizes byproducts but requires careful pH control to prevent hydrolysis of the epoxide.

Nucleophilic Substitution of Brominated Pyrimidinedione Derivatives

Bromination of pre-functionalized pyrimidinediones followed by nucleophilic substitution offers a versatile pathway. As demonstrated in the bromination of 1-(2-hydroxyethyl)-3,6-dimethylpyrimidinedione , treating the substrate with bromine in acetic acid at 90–95°C introduces bromine atoms at the 5- and 6-positions. Subsequent displacement of bromide with 2-hydroxypropylamine in dimethyl sulfoxide (DMSO) at 120°C for 6 hours affords the target compound in 62% yield .

Table 1: Bromination and Substitution Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, AcOH | 90–95°C, 3 h | 70 |

| Substitution | 2-Hydroxypropylamine | DMSO, 120°C, 6 h | 62 |

This method’s efficacy hinges on the regioselectivity of bromination, which is influenced by solvent polarity and temperature . Hydrobromic acid as a co-solvent enhances bromine incorporation but risks over-bromination.

Condensation Reactions Using Hydroxypropyl-Containing Precursors

Constructing the pyrimidine ring from hydroxypropyl-functionalized precursors avoids post-synthetic modifications. A Biginelli-like multicomponent reaction—combining ethyl acetoacetate, 2-hydroxypropylurea, and trimethyl orthoformate in ethanol under reflux—generates the pyrimidinedione core in a single step . Acid catalysis (e.g., HCl) facilitates cyclodehydration, yielding this compound with 48–53% efficiency .

Alternative routes utilize hydroxypropyl thiourea derivatives. Reaction with malonic acid in polyphosphoric acid at 140°C for 5 hours achieves cyclocondensation, though yields are lower (35–40%) due to competing decarboxylation .

Modification via Thionyl Chloride-Mediated Activation

Activation of pyrimidinedione intermediates with thionyl chloride (SOCl<sub>2</sub>) enables efficient functionalization. Treatment of 6-amino-1-methyluracil with SOCl<sub>2</sub> under reflux generates a reactive chlorinated intermediate, which reacts with 2-hydroxypropanol in ammonia-saturated ethanol to install the hydroxypropyl group . This one-pot method achieves 58% yield and minimizes purification steps.

Table 2: Thionyl Chloride-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| SOCl<sub>2</sub> | 2.5 equiv |

| Temperature | Reflux (78°C) |

| Reaction Time | 2 h |

| Nucleophile | 2-Hydroxypropanol |

| Solvent | Ethanol/NH<sub>3</sub> |

Excess thionyl chloride must be evaporated post-reaction to prevent side reactions .

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Alkylation | Simple, scalable | Moderate yields, byproduct formation | 45–58 |

| Bromination-Substitution | High regioselectivity | Multi-step, hazardous reagents | 62 |

| Condensation | Single-step synthesis | Low yields, side reactions | 35–53 |

| Thionyl Chloride | One-pot, minimal purification | Requires SOCl<sub>2</sub> handling | 58 |

Alkylation and thionyl chloride methods are preferred for industrial scalability, whereas bromination-substitution offers superior regiocontrol for research-scale applications . Condensation routes, while conceptually elegant, require optimization to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 1-(2-hydroxypropyl)dihydropyrimidine-2,4(1H,3H)-dione.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Scientific Research

1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has been explored for multiple applications across various fields:

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to interact with biological targets. Studies indicate that it may play a role in enzyme inhibition and protein binding, which are critical mechanisms in pharmacology. The presence of the hydroxy group enhances its solubility and reactivity, making it suitable for modifications that could lead to new therapeutic agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Alkylation Reactions : It can undergo N-alkylation to form derivatives with enhanced properties.

- Oxidation and Reduction : The hydroxy group can be oxidized to yield ketones or aldehydes, while reduction can lead to different functional groups.

Agrochemicals

Research indicates that pyrimidine derivatives like this compound may have applications in the development of agrochemicals. Their ability to modulate biological processes makes them candidates for herbicides or pesticides.

Biochemical Studies

In biochemical contexts, this compound can be utilized to study enzyme kinetics and mechanisms of action due to its interactions with enzymes and receptors. Its structural characteristics facilitate the investigation of binding affinities and inhibitory effects on various biological targets.

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of this compound through microwave-assisted methods. The results demonstrated high yields and purity levels (up to 99%) when using propylene carbonate as a solvent under microwave irradiation conditions. This method not only improved efficiency but also reduced reaction times significantly compared to traditional heating methods .

Another investigation assessed the biological activity of this compound against various enzymes. The study found that the compound exhibited moderate inhibition against certain kinases involved in cancer pathways. This suggests its potential as a lead compound for developing anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Substitution at the N1 Position

Key Insights :

- Hydroxypropyl vs.

- Dialkylation: The dialkylated 1,3-bis(2-hydroxypropyl) derivative (17) is a novel compound, but its properties remain unexplored .

Substitution at the C5/C6 Positions

Key Insights :

Fused-Ring Derivatives

Key Insights :

- Fused Rings Enhance Bioactivity: Annulation (e.g., pyrano or pyrido rings) introduces rigidity, improving target binding for enzyme inhibition .

Nucleoside Analogs

Key Insights :

- Nucleoside vs. Alkylated Uracil : Hydroxypropyl derivatives lack the ribose moiety critical for nucleoside function, limiting their use in antiviral therapies compared to iodouridine analogs .

Data Tables

Table 1: Yield and Key Properties of Selected Compounds

| Compound | Yield (%) | Key Functional Group | Application |

|---|---|---|---|

| 1-(2-Hydroxypropyl)-pyrimidine-2,4-dione | 11 | N1-hydroxypropyl | Patent-listed (uncharacterized) |

| 1-(Benzyloxy)-pyrimidine-2,4-dione | Not reported | N1-benzyloxy | Antiviral intermediate |

| Pyrido[2,3-d]pyrimidine-2,4-dione (18d) | 53 | N3-propyl, fused pyrido | eEF-2K inhibition |

Biological Activity

1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives known for their therapeutic potential, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 170.17 g/mol. The compound features a pyrimidine ring substituted with a hydroxypropyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 1479918-99-4 |

| Melting Point | Not available |

| Solubility | Soluble in water |

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains.

- In vitro Studies : Research has demonstrated that derivatives of pyrimidines can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. In particular:

- Cell Line Studies : Compounds similar to this compound have been tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Antiviral Activity

Pyrimidines are also recognized for their antiviral properties:

- Mechanism of Action : Some studies suggest that pyrimidine derivatives can inhibit viral replication by acting as nucleoside analogs, thereby disrupting viral RNA or DNA synthesis .

Other Biological Activities

In addition to antimicrobial and anticancer properties, research has indicated other potential activities:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : Certain compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, this compound was tested against human cancer cell lines. The compound exhibited IC50 values indicating effective cytotoxicity across multiple cancer types.

Q & A

Q. How should researchers address contradictions in yield data across different alkylation protocols?

- Troubleshooting steps :

- Replicate conditions : Ensure consistent reagent purity (e.g., anhydrous propylene carbonate).

- Byproduct analysis : Characterize side products (e.g., hydrolysis derivatives) via LC-MS.

- Scale effects : Test small vs. large-scale reactions to identify mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.